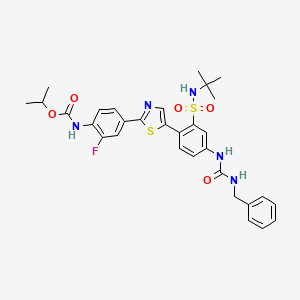
Rad51-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rad51-IN-4 is a small molecule inhibitor that targets the RAD51 protein, which plays a crucial role in the homologous recombination repair of DNA double-strand breaks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rad51-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves:
Formation of the Core Structure: This step often includes the construction of a heterocyclic core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s binding affinity and specificity for RAD51.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rad51-IN-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to fine-tune the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Rad51-IN-4 has a wide range of scientific research applications, including:
Wirkmechanismus
Rad51-IN-4 exerts its effects by binding to the RAD51 protein and inhibiting its ability to form nucleoprotein filaments at the sites of DNA damage. This prevents RAD51 from facilitating the homologous recombination repair process, leading to the accumulation of DNA damage in cancer cells. The molecular targets and pathways involved include the RAD51-BRCA2 interaction and the homologous recombination repair pathway .
Vergleich Mit ähnlichen Verbindungen
Rad51-IN-4 can be compared with other RAD51 inhibitors such as B02, 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), and IBR2. These compounds also target the RAD51 protein but may differ in their binding affinities, specificities, and mechanisms of action. This compound is unique in its specific binding mode and its potential for higher efficacy in sensitizing cancer cells to DNA-damaging treatments .
List of Similar Compounds
- B02
- 4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS)
- IBR2
- RI (dl)-2
Eigenschaften
Molekularformel |
C31H34FN5O5S2 |
|---|---|
Molekulargewicht |
639.8 g/mol |
IUPAC-Name |
propan-2-yl N-[4-[5-[4-(benzylcarbamoylamino)-2-(tert-butylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C31H34FN5O5S2/c1-19(2)42-30(39)36-25-14-11-21(15-24(25)32)28-33-18-26(43-28)23-13-12-22(16-27(23)44(40,41)37-31(3,4)5)35-29(38)34-17-20-9-7-6-8-10-20/h6-16,18-19,37H,17H2,1-5H3,(H,36,39)(H2,34,35,38) |
InChI-Schlüssel |
KSUOBPRQVSOUOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=C(C=C(C=C1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


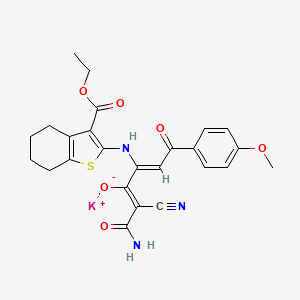


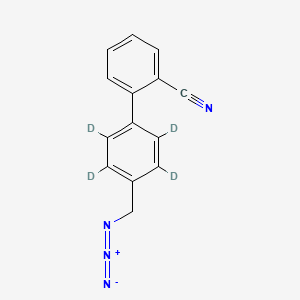
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

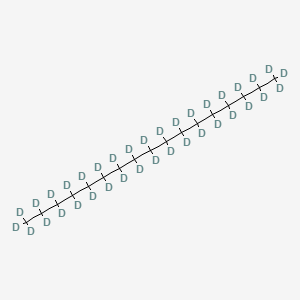
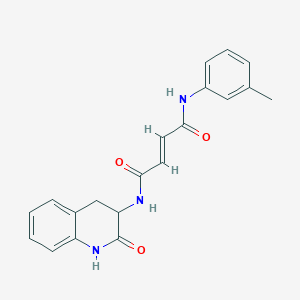
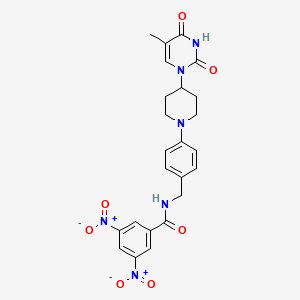
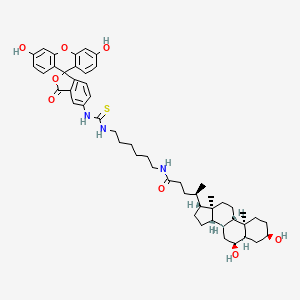

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)


